2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid
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Overview
Description
Daucic acid, also known as daucate, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. Daucic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, daucic acid is primarily located in the cytoplasm. Outside of the human body, daucic acid can be found in a number of food items such as wild carrot, cereals and cereal products, root vegetables, and carrot. This makes daucic acid a potential biomarker for the consumption of these food products.
Scientific Research Applications
Biosynthetic Implications
The research by Lichtenthaler, Klotz, and Nakamura (2003) explored the synthesis of 2,6-anhydro-3-deoxy-hept-2-enaric acids from d-galactose and d-mannose, which provided insights into the biosynthetic pathways in plants. This study helps understand the biosynthesis of compounds like chelidonic acid, a leaf closing factor in plants (Lichtenthaler, Klotz, & Nakamura, 2003).
Enzymatic Interaction Studies
Dettinger, Kurz, and Lehmann (1979) synthesized 2,6-anhydro-3-deoxy-D-lyxo-hept-2-enitol as a potential competitive inhibitor of beta-D-galactosidase from Escherichia coli. However, they found it ineffective, which contributes to the understanding of enzyme-substrate interactions and aids in designing more effective inhibitors (Dettinger, Kurz, & Lehmann, 1979).
Chemical Synthesis and Characterization
Chatterjee, Horton, Jewell, and Philips (1968) worked on the stereospecific reduction of oximes derived from 2,6-anhydro-3-deoxy-D-lyxo-hexopyranos-2-ulose, contributing to the field of carbohydrate chemistry and synthesis of complex sugars (Chatterjee, Horton, Jewell, & Philips, 1968).
Novel Glycoside Preparations
Młynarski and Banaszek (1997) developed methods to obtain methyl 3-deoxy-α and β-D-lyxo-hept-2-ulosonic acids, contributing to the preparation of novel glycosides. This has implications in the synthesis of complex organic compounds (Młynarski & Banaszek, 1997).
Understanding Enzymatic Reactions
Brockhaus, Fritz, and Lehmann (1979) investigated the spontaneous reactions of 2,6-anhydro-1-deoxy-1-diazo-D-glycero-L-manno-heptitol, a β-D-galactosidase inhibitor. Their findings help in understanding the enzymatic reactions and potential applications in biochemistry (Brockhaus, Fritz, & Lehmann, 1979).
Potential in Antiviral Research
Driguez, Barrère, Quash, and Doutheau (1994) synthesized sodium 5-acetamido-2,6-anhydro-3,4,5-trideoxy-D-manno-non-2-enonate and investigated its inhibitory activity against sialidase from the Influenza virus. This provides potential applications in antiviral research and drug development (Driguez, Barrère, Quash, & Doutheau, 1994).
Cell Wall Polysaccharide Research
Stevenson, Darvill, and Albersheim (1988) identified 2,6-anhydro-3-deoxy-D-lyxo-hept-2-enaric acid as a component of plant cell walls. Their research contributes to understanding the complex polysaccharides in plant cell walls, which is crucial for plant biology studies (Stevenson, Darvill, & Albersheim, 1988).
Properties
CAS No. |
34098-52-7 |
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Molecular Formula |
C7H8O7 |
Molecular Weight |
204.13 g/mol |
IUPAC Name |
(2S,3R,4R)-3,4-dihydroxy-3,4-dihydro-2H-pyran-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H8O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1-2,4-5,8-9H,(H,10,11)(H,12,13)/t2-,4-,5+/m1/s1 |
InChI Key |
KUKCUROTFRBUNU-UHFFFAOYSA-N |
SMILES |
C1=C(OC(C(C1O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1=C(OC(C(C1O)O)C(=O)O)C(=O)O |
Synonyms |
daucic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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